TOP1210

Kinase inhibition Enzymatic assay Inflammation

TOP1210 is a narrow-spectrum kinase inhibitor (NSKI) that potently inhibits p38α, Src, and Syk kinases. It is a synthetic small molecule with a molecular weight of 796.93 g/mol.

Molecular Formula C45H48N8O6
Molecular Weight 796.9 g/mol
Cat. No. B15578661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTOP1210
Molecular FormulaC45H48N8O6
Molecular Weight796.9 g/mol
Structural Identifiers
InChIInChI=1S/C45H48N8O6/c1-7-31-26-32(42(54)46-20-21-57-24-25-58-23-22-56-6)28-33(27-31)48-43-47-19-18-41(51-43)59-38-17-16-37(35-10-8-9-11-36(35)38)49-44(55)50-40-29-39(45(3,4)5)52-53(40)34-14-12-30(2)13-15-34/h1,8-19,26-29H,20-25H2,2-6H3,(H,46,54)(H,47,48,51)(H2,49,50,55)
InChIKeyMMBUUNLZGRAVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TOP1210: A Narrow-Spectrum Kinase Inhibitor for Preclinical Inflammatory Disease Research


TOP1210 is a narrow-spectrum kinase inhibitor (NSKI) that potently inhibits p38α, Src, and Syk kinases [1]. It is a synthetic small molecule with a molecular weight of 796.93 g/mol . Designed for topical, non-systemic activity in the colon, TOP1210 demonstrates a broad anti-inflammatory profile in preclinical models of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC) [2].

Why TOP1210 Cannot Be Substituted with Single-Target Kinase Inhibitors


TOP1210's activity cannot be replicated by simply combining individual selective kinase inhibitors like BIRB-796 (p38), dasatinib (Src), or BAY-61-3606 (Syk). The single agents show weak or negligible inhibition of proinflammatory cytokines in relevant cellular and tissue assays, whereas TOP1210 achieves potent, broad suppression [1]. Critically, the combination of all three selective inhibitors at the same concentration still fails to match TOP1210's efficacy in suppressing IL-1β, IL-6, and IL-8 release from inflamed ulcerative colitis biopsies, demonstrating that TOP1210's integrated multi-kinase targeting confers a unique, non-additive advantage [2]. Furthermore, TOP1210 is engineered for high colonic retention and minimal systemic exposure—a property absent in comparators like dasatinib or budesonide, which are either systemically absorbed or exhibit less favorable tissue distribution [3]. Therefore, generic substitution with single-target agents or simple cocktails will not achieve the same experimental or therapeutic outcomes.

Quantitative Evidence Differentiating TOP1210 from Comparators in Preclinical IBD Models


TOP1210 Exhibits Single-Digit Nanomolar Potency Against Three Key Inflammatory Kinases

TOP1210 demonstrates potent, concentration-related inhibition of recombinant p38α, Src, and Syk kinases with IC50 values in the low nanomolar range. These values position TOP1210 as a potent inhibitor of all three targets, enabling its broad anti-inflammatory profile [1].

Kinase inhibition Enzymatic assay Inflammation

TOP1210 Outperforms Selective Inhibitors in Suppressing Innate Immune Cytokine Release from Primary Human Cells

In LPS-stimulated human PBMCs and primary macrophages, TOP1210 demonstrates superior potency and efficacy compared to the selective kinase inhibitors BIRB-796 (p38), dasatinib (Src), and BAY-61-3606 (Syk). The selective inhibitors exhibit weak and limited activity across these assays [1].

Innate immunity Cytokine inhibition Peripheral blood mononuclear cells (PBMCs)

TOP1210 Suppresses Adaptive T-Cell Cytokines with Distinct Selectivity vs. Dasatinib

In anti-CD3/anti-CD28 stimulated T-cells, TOP1210 inhibits IFN-γ release with potency comparable to dasatinib, but is approximately 15-fold less potent than dasatinib in inhibiting IL-2 release. This differential inhibition profile may translate to a more favorable immunological effect [1].

Adaptive immunity T-cell Cytokine inhibition

TOP1210 Matches Triple-Combination Efficacy in Patient-Derived Inflamed UC Tissue

In organ cultures of inflamed colonic biopsies from ulcerative colitis patients, TOP1210 at 1 μg/mL reduces IL-1β, IL-6, and IL-8 release to a degree comparable to a combination of all three selective inhibitors (BIRB-796, dasatinib, BAY-61-3606) each at 1 μg/mL. Single agents show minimal to no significant inhibition [1].

Ulcerative colitis Ex vivo tissue assay Patient-derived biopsy

TOP1210 Achieves High Colonic Exposure with Minimal Systemic Uptake, Differentiating from Corticosteroids and Cyclosporine

Following a single oral dose of 5 mg/kg in mice, TOP1210 exhibits a colon-to-plasma AUC ratio exceeding 2,400:1, demonstrating profound colonic retention. In contrast, comparators like budesonide and cyclosporine A show substantial systemic exposure at efficacious doses [1].

Pharmacokinetics Tissue distribution Colonic retention

Optimal Research Applications for TOP1210 Based on Comparative Preclinical Data


Investigating Multi-Kinase Inhibition in Intestinal Inflammation Models

TOP1210 is ideally suited for researchers studying the role of coordinated p38α, Src, and Syk signaling in intestinal inflammation. Its potent, simultaneous inhibition of these three kinases allows investigators to probe the combined contribution of these pathways to inflammatory bowel disease (IBD) pathogenesis in vitro and in vivo, without the confounding variables of mixing multiple compounds [1]. The compound's demonstrated superiority over individual selective inhibitors in suppressing cytokine release from UC patient biopsies makes it a powerful tool for ex vivo human tissue pharmacology studies [2].

Preclinical Development of Gut-Restricted Anti-Inflammatory Agents

Given its exceptional colon-to-plasma exposure ratio (>2,400-fold higher AUC in colon), TOP1210 serves as a benchmark molecule for programs aiming to develop locally-acting, non-systemic therapies for gastrointestinal diseases. It can be used as a positive control in pharmacokinetic/pharmacodynamic (PK/PD) studies evaluating colonic retention and topical anti-inflammatory efficacy, and as a comparator for novel NSKIs designed with similar tissue-targeting properties [3].

Comparative Efficacy Studies Against Standard-of-Care IBD Therapies

TOP1210's established efficacy and safety profile relative to budesonide and cyclosporine A in preclinical colitis models [3] makes it a valuable reference compound for head-to-head studies evaluating new IBD drug candidates. Researchers can benchmark their own compounds' anti-inflammatory effects on histological endpoints, colonic edema, and cytokine levels (e.g., IL-8) against TOP1210's performance in the adoptive transfer colitis model, providing a clear context for interpreting novel agent activity.

Probing Differential T-Cell Cytokine Regulation

The distinct selectivity profile of TOP1210—potent inhibition of IFN-γ but 15-fold weaker inhibition of IL-2 compared to dasatinib—makes it a unique tool for dissecting T-cell receptor signaling pathways [4]. Researchers can leverage TOP1210 to specifically investigate the downstream effects of Src family kinase inhibition on Th1 differentiation and effector function, while minimizing disruption to IL-2-dependent regulatory T-cell homeostasis, an area of active investigation in autoimmunity and chronic inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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